1-(2-(Difluoromethyl)-4-(trifluoromethylthio)phenyl)propan-1-one is an organic compound notable for its unique molecular structure and properties. The compound features a difluoromethyl group and a trifluoromethylthio group attached to a phenyl ring, along with a propanone functional group. Its molecular formula is C11H12F5OS, and it is classified as a ketone due to the presence of the carbonyl group.
This compound is of interest in various scientific research applications, particularly in medicinal chemistry and materials science, where fluorinated compounds often exhibit enhanced biological activity and stability.
The synthesis of 1-(2-(Difluoromethyl)-4-(trifluoromethylthio)phenyl)propan-1-one typically involves several steps:
The molecular structure of 1-(2-(Difluoromethyl)-4-(trifluoromethylthio)phenyl)propan-1-one can be described as follows:
Property | Value |
---|---|
Molecular Weight | 290.28 g/mol |
InChI | InChI=1S/C11H12F5OS/c1-3... |
Canonical SMILES | CCC(=O)C1=C(C=C(C=C1)C(F)(F))SC |
1-(2-(Difluoromethyl)-4-(trifluoromethylthio)phenyl)propan-1-one can participate in various chemical reactions:
Reactions typically require controlled temperatures and inert atmospheres to minimize side reactions. Common reagents include sodium hydride for deprotonation and various acids for protonation steps.
The mechanism of action for 1-(2-(Difluoromethyl)-4-(trifluoromethylthio)phenyl)propan-1-one largely depends on its interactions with biological targets:
The physical and chemical properties of 1-(2-(Difluoromethyl)-4-(trifluoromethylthio)phenyl)propan-1-one include:
Property | Value |
---|---|
Boiling Point | ~150°C |
Melting Point | Not specified |
Solubility | Soluble in organic solvents |
The applications of 1-(2-(Difluoromethyl)-4-(trifluoromethylthio)phenyl)propan-1-one span various fields:
CAS No.: 10248-74-5
CAS No.: 122525-04-6
CAS No.: 472-51-5
CAS No.: 2260930-66-1
CAS No.: 16104-28-2
CAS No.: 68750-24-3